![molecular formula C90H102F4N8O2S5 B13649246 2-[(2Z)-2-[[3,27-bis(2-butyloctyl)-23-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13649246.png)
2-[(2Z)-2-[[3,27-bis(2-butyloctyl)-23-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(2Z)-2-[[3,27-bis(2-butyloctyl)-23-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[169002,1204,1105,9013,17019,26021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile” is a highly complex organic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of various intermediates. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts. Common techniques include:
Stepwise Synthesis: Building the molecule piece by piece.
Coupling Reactions: Using reagents to join smaller molecules together.
Purification: Techniques like chromatography to isolate the desired product.
Industrial Production Methods
Industrial production may involve scaling up the laboratory methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Adding oxygen or removing hydrogen.
Reduction: Adding hydrogen or removing oxygen.
Substitution: Replacing one functional group with another.
Common Reagents and Conditions
Reagents such as acids, bases, and oxidizing agents are commonly used. Conditions like temperature, solvent choice, and reaction time are crucial for controlling the reaction pathways.
Major Products Formed
The products depend on the specific reactions and conditions used. For example, oxidation might yield different functional groups compared to reduction.
Scientific Research Applications
Chemistry
Catalysis: Acting as a catalyst in various chemical reactions.
Materials Science: Used in the development of new materials with unique properties.
Biology
Biomolecular Interactions: Studying interactions with proteins, DNA, etc.
Drug Development: Potential use in designing new pharmaceuticals.
Medicine
Therapeutic Agents: Investigating potential therapeutic effects.
Diagnostic Tools: Developing new diagnostic methods.
Industry
Nanotechnology: Applications in nanomaterials and nanodevices.
Electronics: Use in the development of electronic components.
Mechanism of Action
The mechanism of action involves the interaction of the compound with specific molecular targets. This can include binding to enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved can be complex and are often studied using various biochemical and biophysical techniques.
Properties
Molecular Formula |
C90H102F4N8O2S5 |
|---|---|
Molecular Weight |
1564.2 g/mol |
IUPAC Name |
2-[(2Z)-2-[[3,27-bis(2-butyloctyl)-23-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C90H102F4N8O2S5/c1-7-13-19-23-25-27-29-31-35-41-59-71(47-65-73(57(49-95)50-96)61-43-67(91)69(93)45-63(61)83(65)103)105-89-81-87(107-85(59)89)75-77-78(100-109-99-77)76-80(79(75)101(81)53-55(37-17-11-5)39-33-21-15-9-3)102(54-56(38-18-12-6)40-34-22-16-10-4)82-88(76)108-86-60(42-36-32-30-28-26-24-20-14-8-2)72(106-90(82)86)48-66-74(58(51-97)52-98)62-44-68(92)70(94)46-64(62)84(66)104/h43-48,55-56H,7-42,53-54H2,1-6H3/b65-47-,66-48- |
InChI Key |
LIWIVAARDAEOAA-XMKQWKDVSA-N |
Isomeric SMILES |
CCCCCCCCCCCC1=C(SC2=C1SC3=C2N(C4=C3C5=NSN=C5C6=C4N(C7=C6SC8=C7SC(=C8CCCCCCCCCCC)/C=C/9\C(=O)C1=CC(=C(C=C1C9=C(C#N)C#N)F)F)CC(CCCCCC)CCCC)CC(CCCCCC)CCCC)/C=C/1\C(=O)C2=CC(=C(C=C2C1=C(C#N)C#N)F)F |
Canonical SMILES |
CCCCCCCCCCCC1=C(SC2=C1SC3=C2N(C4=C3C5=NSN=C5C6=C4N(C7=C6SC8=C7SC(=C8CCCCCCCCCCC)C=C9C(=C(C#N)C#N)C1=CC(=C(C=C1C9=O)F)F)CC(CCCC)CCCCCC)CC(CCCC)CCCCCC)C=C1C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone](/img/structure/B13649165.png)
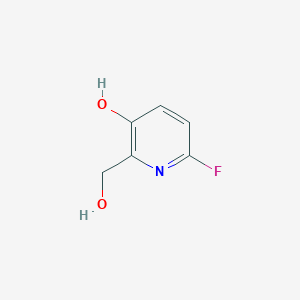
![1-(2-Bromobenzo[d]thiazol-5-yl)ethanone](/img/structure/B13649173.png)
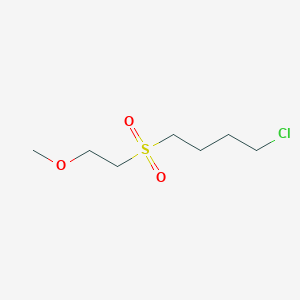
![Methyl (2R,4R)-4-{[(benzyloxy)carbonyl]amino}pyrrolidine-2-carboxylate hydrochloride](/img/structure/B13649210.png)

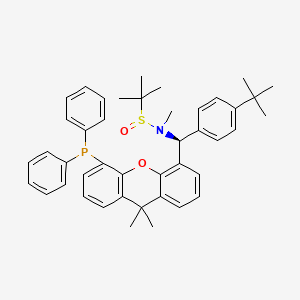
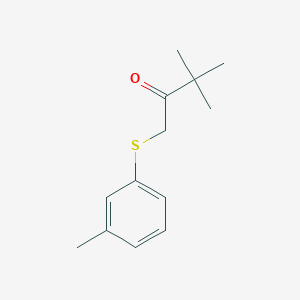
![4-Bromo-7-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13649235.png)
![7-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13649238.png)
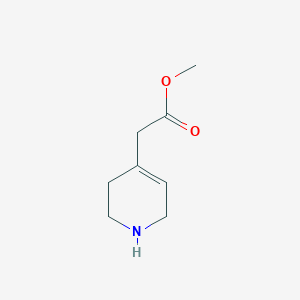


![4-Bromo-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B13649265.png)
